BW B70C

准备方法

N-[3-[3-(4-氟苯氧基)苯基]-1-甲基-2-丙烯基]-N-羟基脲通过一系列涉及N-羟基脲衍生物形成的化学反应合成。合成路线通常包括4-氟苯酚与3-溴苯基乙腈反应生成3-(4-氟苯氧基)苯基乙腈。 然后,该中间体经过一系列反应,包括水解、还原和缩合,生成最终产物N-[3-[3-(4-氟苯氧基)苯基]-1-甲基-2-丙烯基]-N-羟基脲 . 工业生产方法涉及类似的合成路线,但针对大规模生产进行了优化,确保了高产率和高纯度 .

化学反应分析

N-[3-[3-(4-氟苯氧基)苯基]-1-甲基-2-丙烯基]-N-羟基脲经历各种化学反应,包括:

氧化: N-[3-[3-(4-氟苯氧基)苯基]-1-甲基-2-丙烯基]-N-羟基脲在特定条件下可被氧化形成相应的氧化物。

还原: 该化合物可被还原形成相应的还原衍生物。

取代: N-[3-[3-(4-氟苯氧基)苯基]-1-甲基-2-丙烯基]-N-羟基脲可以发生取代反应,特别是在苯基和氟苯氧基基团处,形成各种取代衍生物.

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Chemistry

BW B70C is primarily utilized in chemical studies as a selective inhibitor of 5-LOX. Its role in biochemical reactions is significant, particularly in the context of inflammatory pathways.

| Application | Details |

|---|---|

| Inhibitor Type | Selective inhibitor of arachidonic acid 5-LOX |

| Biochemical Role | Disruption of leukotriene biosynthesis |

Biology

In biological research, this compound has been employed to study its effects on leukotriene synthesis and leukocyte migration.

Medicine

The therapeutic potential of this compound is particularly notable in the treatment of asthma and allergic conditions.

Industry

In pharmaceutical development, this compound is being investigated for its potential to create new anti-inflammatory drugs.

| Industrial Use | Potential Impact |

|---|---|

| Drug Development | Targeting inflammatory and allergic conditions with fewer side effects compared to existing treatments . |

Case Study 1: Inhibition of Allergic Responses

A study conducted on guinea pigs demonstrated that this compound significantly inhibited bronchoconstriction and eosinophil accumulation following allergen exposure. The compound was administered at varying dosages (10 mg/kg to 50 mg/kg), showing a dose-dependent response that effectively mitigated the allergic reaction .

Case Study 2: Anti-Cancer Properties

Research published in Cell Reports highlighted this compound's cytotoxic effects on HEK-293 cells, revealing an IC50 value around 42.30 µM. The compound's ability to inhibit cell proliferation positions it as a candidate for further exploration in cancer therapeutics .

Case Study 3: Effects on Eryptosis

This compound has been shown to inhibit eryptosis (programmed cell death of erythrocytes) during energy depletion scenarios. This effect is mediated through its action on intracellular calcium levels and oxidative stress pathways, providing insights into its broader physiological impacts .

作用机制

相似化合物的比较

生物活性

BW B70C is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and inflammation modulation. This article delves into the detailed biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is recognized as a selective inhibitor of arachidonic acid 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which play a significant role in inflammatory responses and various pathological conditions, including cancer. The compound has been studied for its potential therapeutic effects against tumorigenesis and inflammation.

Research indicates that this compound inhibits the nitric oxide synthase (NOS) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammatory responses associated with cancer progression. Specifically, it has been shown to block Notch-PI3K/Akt-induced tumorigenesis by dampening inflammatory signaling pathways that promote tumor growth. This inhibition is particularly significant as it does not adversely affect normal cells, suggesting a promising safety profile for therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:

- HEK-293 Cells : this compound showed an IC50 value of approximately 42.30 μM, indicating significant cytotoxicity at higher concentrations .

- Tumor Cell Lines : Studies have indicated that this compound can inhibit the growth and proliferative activities of several cancer cell lines, reinforcing its potential as an anti-cancer agent .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| HEK-293 | 42.30 | Significant cytotoxicity observed |

| Various Tumor Cells | Varies | Effective against multiple cancer types |

In Vivo Studies

In vivo experiments using animal models have provided further insights into the efficacy of this compound:

- Guinea Pig Models : this compound was effective in preventing bronchoconstriction and eosinophil accumulation in response to allergen exposure. Doses ranging from 10 to 50 mg/kg demonstrated dose-dependent inhibition of allergic responses .

- Drosophila Models : Genetic studies in Drosophila have shown that this compound can effectively block Notch-NOS-driven tumor formation, highlighting its potential role in targeting specific oncogenic pathways .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study on Tumorigenesis :

- Inflammation and Allergy :

属性

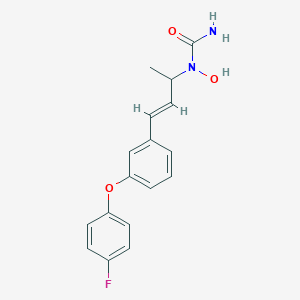

IUPAC Name |

1-[4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIYNMRLUHHRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134470-38-5 | |

| Record name | N-[3-[3-(4-Fluorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxyurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134470-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。